![molecular formula C13H16O6 B386242 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid CAS No. 170031-43-3](/img/structure/B386242.png)
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid, commonly known as TMB-4, is a synthetic compound that has been extensively studied for its potential use in scientific research. TMB-4 has a unique molecular structure that makes it a promising candidate for various applications in biochemistry and physiology.
Mechanism of Action
TMB-4 has been shown to have a unique mechanism of action that involves the inhibition of certain enzymes and the activation of others. Specifically, TMB-4 has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This inhibition can lead to a reduction in skin pigmentation and may have potential applications in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
In addition to its effects on tyrosinase activity, TMB-4 has also been shown to have a wide range of other biochemical and physiological effects. For example, TMB-4 has been shown to have antioxidant properties, which may make it a promising candidate for the treatment of oxidative stress-related diseases. Additionally, TMB-4 has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of TMB-4 is its unique molecular structure, which makes it a promising candidate for various applications in biochemistry and physiology. Additionally, TMB-4 is relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. However, one limitation of TMB-4 is that it has not been extensively studied in vivo, and its potential side effects are not well understood.
Future Directions
There are a number of potential future directions for research on TMB-4. One area of research could focus on the development of new synthesis methods that could make TMB-4 more accessible for laboratory experiments. Additionally, further research could be conducted to better understand the mechanism of action of TMB-4 and its potential applications in the treatment of various diseases. Finally, studies could be conducted to evaluate the safety and efficacy of TMB-4 in vivo, which could provide valuable insights into its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of TMB-4 involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl 2-bromoacetate in the presence of sodium hydride, followed by a series of reactions involving reduction, oxidation, and cyclization. The final product is a white crystalline solid that can be purified using recrystallization techniques.
Scientific Research Applications
TMB-4 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of its mechanism of action and its effects on biochemical and physiological processes in the body.
properties
IUPAC Name |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNXJXMCLUDRQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)C(=O)O)OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



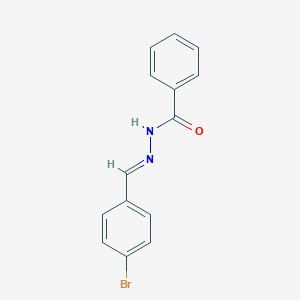
![10-Chloro-3,4,5,6-tetrafluorotricyclo[6.2.2.02,7]dodeca-2(7),3,5,11-tetraen-9-ol](/img/structure/B386169.png)
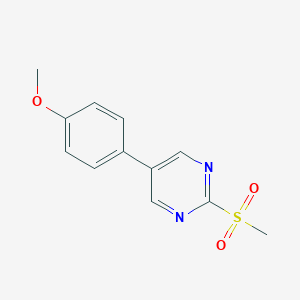

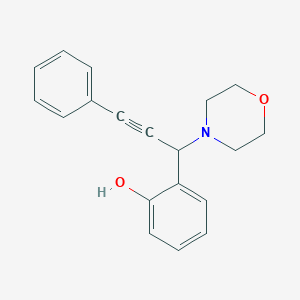
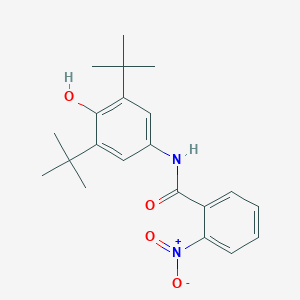
![3-(4-methoxyphenyl)-2,5,7-trimethyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B386179.png)
![2,4-Ditert-butyl-6-[(4-hydroxybenzylidene)amino]phenol](/img/structure/B386182.png)
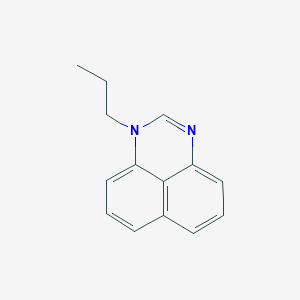
![N-(4-chlorophenyl)-N-[1-(1-cyclohexyl-1H-tetraazol-5-yl)cyclohexyl]amine](/img/structure/B386184.png)
![2,5,7-trimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B386185.png)
